
3-Fluoro-4-methylbenzonitrile
Overview
Description
3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3, molecular formula: C₈H₆FN) is a fluorinated aromatic nitrile featuring a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring. This compound is a versatile building block in organic synthesis, particularly in agrochemical and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride or thionyl chloride .
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: 3-Fluoro-4-methylbenzylamine.
Oxidation: 3-Fluoro-4-methylbenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Neurodegenerative Disease Research
3-Fluoro-4-methylbenzonitrile has been investigated for its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that derivatives of this compound can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in the pathology of these diseases. The ability of these compounds to penetrate the blood-brain barrier further supports their potential efficacy in central nervous system disorders.
Anticancer Activity
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it could inhibit cell proliferation at micromolar concentrations, indicating its potential as a scaffold for developing more potent anticancer agents.
Agricultural Applications
Pesticide Development
The synthesis of this compound is significant in the agricultural sector for developing new pesticides. Its derivatives may exhibit herbicidal or insecticidal properties, contributing to more effective pest management strategies. The compound's role as an intermediate allows for the creation of novel agrochemicals that could enhance crop protection.
Materials Science Applications
Non-linear Optical Activity
In materials science, this compound has shown promise due to its non-linear optical properties. Quantum chemistry calculations suggest that it could be utilized in developing optical devices and materials, which are essential for various applications in telecommunications and imaging technologies .
Chemical Synthesis
The synthesis of this compound can be achieved through several methods, primarily involving reactions that introduce the nitrile group into an aromatic system. Notable methods include:
- Methyl 2-fluoro-4-cyanophenylacetate as a Precursor: This method involves specific reaction conditions to yield high-purity products.
- Diazotization Reactions: Starting from 3-fluoro-4-methyl bromobenzene, followed by substitution reactions with metal cyanides under controlled temperatures (60 °C to 250 °C) in solvents like dimethylformamide or N-methyl pyrrolidone.
Data Tables
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits acetylcholinesterase |
Antimicrobial Activity | Significant activity against bacteria and fungi |
Cytotoxic Effects | Inhibits proliferation in cancer cell lines |
Case Studies
Antimicrobial Evaluation
A study evaluated various benzonitrile derivatives, including this compound, for their antimicrobial properties. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Cytotoxicity in Cancer Research
In vitro studies demonstrated that this compound could inhibit cancer cell proliferation at micromolar concentrations. The research highlighted its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylbenzonitrile depends on its application. In biochemical assays, it may act as a substrate or inhibitor, interacting with specific enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Fluorinated benzonitriles exhibit distinct properties depending on the positions of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Fluorinated Benzonitriles
Substituent Effects on Reactivity and Properties
- Electronic Effects : The electron-withdrawing fluorine and nitrile groups lower the electron density of the aromatic ring, enhancing electrophilic substitution reactivity. The methyl group (electron-donating) moderates this effect, influencing regioselectivity in further reactions .
- HOMO-LUMO Gap: For this compound, DFT calculations reveal a HOMO-LUMO gap of 4.92 eV, indicative of significant charge transfer interactions. This property correlates with its NLO activity, outperforming non-fluorinated analogs .
Spectroscopic and Computational Comparisons
- Vibrational Spectra : FTIR and FT-Raman spectra of this compound show distinct C≡N stretching at 2230 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹, consistent with quantum chemical predictions . In contrast, 3-methoxybenzonitrile (CAS: 1527-89-5) exhibits a C≡N stretch at 2225 cm⁻¹ and O-CH₃ vibrations near 2850 cm⁻¹, reflecting substituent-dependent spectral shifts .
- Thermodynamic Properties : The Gibbs free energy (ΔG) of this compound is calculated as 85.32 kcal/mol, lower than that of 4-fluoro-3-methylbenzonitrile (ΔG = 89.45 kcal/mol), suggesting greater stability due to optimized substituent positioning .
Biological Activity
3-Fluoro-4-methylbenzonitrile is an aromatic compound with significant biological activity, making it a subject of interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : 135.14 g/mol
- CAS Number : 170572-49-3
The compound features a fluorine atom and a methyl group attached to a benzonitrile structure, which influences its biological interactions and reactivity.
1. Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound exhibits inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition could affect the pharmacokinetics of co-administered drugs. The compound's ability to inhibit CYP1A2 suggests potential for drug-drug interactions, which is critical for therapeutic applications.
2. Antifungal Properties
The compound has demonstrated antifungal activity, making it relevant in the development of antifungal agents. Its structural characteristics allow it to interact effectively with fungal targets, although specific mechanisms remain to be elucidated.
3. Neuroprotective Potential
This compound derivatives have been studied for their potential as anti-Alzheimer's and anti-Parkinson's agents. Computational studies suggest that these compounds may inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in central nervous system disorders .
The precise mechanism of action for this compound is not fully understood; however, its interactions with various biological targets are crucial for its biological activity:
- Enzyme Inhibition : The presence of the fluorine atom and the nitrile group enhances binding affinity to target enzymes.
- Lipophilicity : The compound's lipophilic nature aids in membrane penetration, which is essential for its bioavailability and efficacy .
Synthesis Methods
Several synthetic routes have been developed for this compound, including:
- Diazotization Reactions : Starting from 3-fluoro-4-methyl bromobenzene followed by substitution reactions.
- Use of Precursors : Employing methyl 2-fluoro-4-cyanophenylacetate as a precursor.
These synthesis methods highlight the compound's accessibility for further research and application development.
Applications in Pharmaceuticals and Agriculture
This compound has potential applications across various fields:
Case Studies
Recent studies have highlighted the versatility of this compound:
- Antifungal Activity Study : A study demonstrated that derivatives of this compound exhibited significant antifungal effects against various strains, suggesting its utility in treating fungal infections.
- Neuroprotective Effects : Computational modeling indicated that specific derivatives could effectively inhibit acetylcholinesterase, providing a basis for further exploration as neuroprotective agents.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 3-Fluoro-4-methylbenzonitrile, and what key spectral features should researchers prioritize?
- Methodological Answer : Researchers should prioritize FTIR and FT-Raman spectroscopy to identify functional groups and vibrational modes. Key markers include:
- C≡N stretching (~2220–2240 cm⁻¹ in FTIR) .
- C-F vibrations (1050–1250 cm⁻¹, sensitive to substituent effects) .
- Methyl group vibrations (symmetric/asymmetric stretching at ~2870–2960 cm⁻¹) .
NMR (¹³C and ¹H) is critical for confirming substituent positions. For example: - The nitrile carbon appears at ~115–120 ppm in ¹³C NMR.
- Fluorine-induced deshielding affects adjacent protons in ¹H NMR .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatographic Techniques : Use HPLC or GC-MS to detect impurities (>98% purity threshold).
- Melting Point Analysis : Compare observed values (e.g., 45–48°C for related fluorinated benzonitriles) with literature data .
- Elemental Analysis (EA) : Verify %C, %H, %N, and %F to confirm stoichiometry (e.g., C₈H₅FN molecular formula) .
Advanced Research Questions
Q. How can density functional theory (DFT) using B3LYP/6-311++G(d,p) predict the nonlinear optical (NLO) activity of this compound?
- Methodological Answer :
- Basis Set : Optimize molecular geometry with B3LYP/6-311++G(d,p) to calculate polarizability and hyperpolarizability .
- Key Parameters :
Property | Calculated Value | Significance |
---|---|---|
HOMO-LUMO Gap | ~4.5–5.0 eV | Indicates charge transfer efficiency |
First Hyperpolarizability (β) | ~1.5 × 10⁻³⁰ esu | Predicts NLO efficiency for photonic applications |
Q. What insights do HOMO-LUMO energy gaps provide about the chemical reactivity of this compound?
- Methodological Answer :
- A narrow HOMO-LUMO gap (~4.5 eV) suggests high polarizability, making the compound reactive in electrophilic substitution or charge-transfer interactions .
- Fukui Indices can identify nucleophilic/electrophilic sites:
- Fluorine and nitrile groups act as electron-withdrawing centers, directing reactivity at the methyl-substituted position .
Q. How do crystal structure analyses inform intermolecular interactions in fluorinated benzonitrile derivatives?
- Methodological Answer :
- X-ray Diffraction : Resolve π-π stacking (3.5–4.0 Å spacing) and halogen bonding (F···H-C interactions at ~2.8 Å) .
- Thermal Analysis : DSC/TGA reveals stability trends (e.g., decomposition >200°C for similar compounds) .
Q. What computational approaches are used to analyze thermodynamic properties and vibrational modes of this compound?
- Methodological Answer :
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* or n→π* transitions) using NBO 6.0 software .
- Thermodynamic Functions : Calculate entropy (S), enthalpy (H), and Gibbs free energy (G) at varying temperatures via frequency calculations in Gaussian .
Q. Data Contradictions and Recommendations
- Synthesis Routes : While direct synthesis protocols for this compound are not detailed in the evidence, analogous methods (e.g., nucleophilic substitution on halogenated precursors ) can be adapted. Validate yields via LC-MS.
- Conflicting Spectral Data : Fluorine’s electronegativity may shift vibrational frequencies depending on solvent polarity. Always calibrate instruments with standard references (e.g., KBr pellets for FTIR) .
Properties
IUPAC Name |
3-fluoro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQONVKIURIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342862 | |
Record name | 3-Fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170572-49-3 | |
Record name | 3-Fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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